3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3OS/c14-9-5-3-8(4-6-9)11-16-12(18-17-11)10-2-1-7-15-13(10)19/h1-7H,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDSEBGBBOPTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Fluorobenzohydrazide with Pyridine-2-thiol
A commonly reported method involves the reaction of 4-fluorobenzohydrazide with pyridine-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . This reaction is typically conducted under reflux conditions for several hours to promote cyclization and ring closure forming the 1,2,4-oxadiazole ring fused to the pyridine-2-thiol moiety.
- Reagents: 4-fluorobenzohydrazide, pyridine-2-thiol, phosphorus oxychloride.
- Conditions: Reflux for several hours, followed by neutralization and purification.
- Outcome: Formation of the target 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol with moderate to good yield.
This method leverages the nucleophilic attack of the hydrazide nitrogen on the activated carboxyl group, followed by cyclodehydration facilitated by POCl3, forming the oxadiazole ring while preserving the thiol group on the pyridine ring.
Ring Closure via Reaction of Isonicotinic Acid Hydrazide with Carbon Disulfide
Another approach, extrapolated from related oxadiazole-2-thiol syntheses, involves the ring closure reaction of isonicotinic acid hydrazide with carbon disulfide under basic conditions. This reaction forms a 1,3,4-oxadiazole-2-thiol intermediate, which can then be functionalized further.
- Reagents: Isonicotinic acid hydrazide, carbon disulfide, base (e.g., potassium hydroxide).
- Conditions: Basic medium, controlled temperature.
- Outcome: Formation of a 1,3,4-oxadiazole-2-thiol scaffold that can be alkylated or further modified to introduce the 4-fluorophenyl group and pyridine substituents.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- Reaction Efficiency: Use of dehydrating agents like phosphorus oxychloride is crucial for efficient cyclization to form the oxadiazole ring. Reaction times and temperatures are optimized to balance yield and purity.
- Functional Group Compatibility: The thiol group on the pyridine ring remains stable under the cyclization conditions, allowing for selective functionalization.
- Scalability: Continuous flow reactors and microwave-assisted synthesis have been proposed and utilized to improve scalability and reproducibility in industrial settings.
- Purification: Crystallization from solvents such as isopropanol or ethanol is commonly used to purify the final compound.
- Characterization: The synthesized compounds are typically characterized by IR spectroscopy (disappearance of C=O bands), proton NMR (shifts indicating ring formation), and elemental analysis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds containing oxadiazole moieties often exhibit antimicrobial activity. A study demonstrated that derivatives of oxadiazole can inhibit bacterial growth, suggesting that 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol may possess similar properties. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals.
Anticancer Potential
Another area of interest is the anticancer potential of this compound. Some studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells. The presence of the fluorophenyl group may enhance its effectiveness by improving bioavailability or altering its interaction with biological targets.
Applications in Medicinal Chemistry
- Drug Development : The unique structure of this compound allows for modifications that can enhance its pharmacological profile. Researchers are exploring its potential as a lead compound for designing new drugs targeting various diseases.
- Biological Probes : The compound can serve as a biological probe in research settings to study specific biochemical pathways or disease mechanisms due to its ability to interact with various biomolecules.
Applications in Materials Science
The incorporation of thiol groups into materials science has led to innovations in creating advanced materials with specific functionalities. The compound can be utilized in:
- Polymer Chemistry : Thiols are essential in the synthesis of polymers through thiol-ene reactions. The unique structure of this compound may lead to the development of novel polymeric materials with enhanced properties.
- Nanotechnology : The compound’s ability to bind with metals could be exploited in nanotechnology applications, particularly in creating metal-organic frameworks (MOFs) or as a precursor for nanoparticles.
Analytical Chemistry Applications
The distinct spectral properties of this compound make it suitable for use as a reagent in analytical chemistry:
- Fluorescent Probes : Its fluorinated structure may allow it to act as a fluorescent probe for detecting specific ions or molecules in complex mixtures.
- Chromatography : The compound can be utilized as a stationary phase or modifier in chromatographic techniques to separate various analytes based on their chemical properties.
Case Studies and Research Findings
| Study Title | Year | Findings |
|---|---|---|
| Antimicrobial Activity of Oxadiazole Derivatives | 2020 | Demonstrated significant inhibition against Gram-positive bacteria. |
| Evaluation of Oxadiazole Compounds for Cancer Therapy | 2021 | Showed induction of apoptosis in various cancer cell lines. |
| Synthesis and Characterization of Novel Thiol Polymers | 2022 | Highlighted the utility of thiol-containing compounds in polymer synthesis. |
These studies underline the versatility and potential applications of this compound across multiple scientific domains.
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerases.
Pathways Involved: Inhibition of DNA synthesis, modulation of gene expression through HDAC inhibition, and interference with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Analysis
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyridine or oxadiazole rings:
Key Observations:
- Thiol vs. Carboxamide/Chloro Substituents: The thiol group in the target compound may confer distinct redox activity or metal-binding capabilities compared to the carboxamide group in the anti-tuberculosis analog or the chloro substituent in ’s compound.
- Aromatic Substitutions : The 4-fluorophenyl group in the target compound provides moderate lipophilicity, whereas the difluoromethoxy-phenyl group in ’s compound introduces higher steric bulk and electron-withdrawing effects, which could alter binding kinetics .
Pharmacokinetic and Pharmacodynamic Profiles
- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide : Demonstrated favorable drug-likeness, including optimal LogP values and metabolic stability, in anti-TB studies . The carboxamide group likely improves solubility compared to the thiol group.
- However, it could enhance interactions with cysteine-rich targets in pathogens or enzymes .
- Pyrazole-carboxylic Acid Derivative : The carboxylic acid group improves aqueous solubility but may limit blood-brain barrier penetration due to ionization at physiological pH .
Biological Activity
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHFNO
- Molecular Weight : 247.26 g/mol
- CAS Number : 1251612-04-0
Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, exhibit a broad spectrum of biological activities due to their ability to interact with various biological targets. The mechanisms include:
- Anticancer Activity : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Properties : It has shown effectiveness against various microbial strains, potentially through disruption of microbial cell integrity or inhibition of vital metabolic pathways .
Anticancer Activity
A review of 1,3,4-oxadiazole derivatives highlights their potential as anticancer agents. Specific studies have demonstrated that compounds within this class can:
- Inhibit telomerase activity.
- Affect the function of proteins that facilitate cancer cell growth.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several pathogens:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Exhibits antifungal activity against Candida albicans .
Case Studies and Research Findings
- Anticancer Potential : A study focused on the synthesis and evaluation of various oxadiazole derivatives indicated that certain modifications to the oxadiazole ring significantly enhance anticancer activity by targeting specific cancer-related enzymes .
- Antimicrobial Efficacy : Another research highlighted the structure-activity relationship (SAR) of oxadiazole derivatives, showing that the presence of electron-withdrawing groups like fluorine enhances antimicrobial potency .
- Molecular Docking Studies : Molecular docking simulations have been used to predict the binding affinity of this compound with various biological targets, confirming its potential as a lead compound for drug development .
Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol?
The synthesis typically involves multi-step reactions starting from hydrazide precursors. For example:
- Step 1 : Reacting isonicotinic acid hydrazide with carbon disulfide in basic media to form a 1,3,4-oxadiazole-2-thiol intermediate .
- Step 2 : Introducing the 4-fluorophenyl group via cyclization or coupling reactions, often using reagents like oxalyl chloride or DMF as catalysts .
- Step 3 : Purification via column chromatography or recrystallization. Key intermediates are monitored using TLC and characterized via NMR .
Q. How is the structural identity of this compound confirmed?
Standard analytical techniques include:
Q. What preliminary biological activities have been reported for this compound?
Structural analogs with oxadiazole and pyridine-thiol groups demonstrate:
- Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) due to thiol-mediated membrane disruption .
- Anticancer potential via inhibition of kinase enzymes or apoptosis induction .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization : Replace dichloromethane with ethyl acetate or DMF to improve solubility of intermediates .
- Catalyst screening : Use triethylamine or K₂CO₃ to enhance cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining >85% yield .
Q. How should researchers resolve contradictions in reported bioactivity data?
Discrepancies may arise from:
- Impurity profiles : Use HPLC to verify purity (>95%) and rule out side products .
- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and replicate under controlled conditions .
- Structural analogs : Compare with compounds like 3-(4-chlorophenyl)-oxadiazole derivatives to isolate substituent effects .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioactivity .
- Bioisosteric replacement : Substitute the pyridine-thiol with a triazole-thiol to assess impact on pharmacokinetics .
- In silico docking : Use AutoDock Vina to predict binding affinity with targets like EGFR or DHFR .
Q. What are the key degradation products under physiological conditions?
- Hydrolysis : The oxadiazole ring may hydrolyze to form carboxylic acid derivatives at pH > 7.0 .
- Oxidation : The thiol group oxidizes to disulfides in the presence of ROS; monitor via LC-MS .
- Stability testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC tracking .
Q. Which advanced analytical techniques are critical for mechanistic studies?
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding with 4-fluorophenyl) .
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- SPR spectroscopy : Quantify target binding kinetics (e.g., with kinase domains) .
Q. How can this compound be applied in interdisciplinary research?
- Materials science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications, leveraging its sulfur-rich structure .
- Chemical biology : Functionalize with fluorescent tags (e.g., BODIPY) to track cellular uptake and localization .
- Neuropharmacology : Screen for modulatory effects on ion channels (e.g., GABAₐ receptors) due to structural similarity to pyridine-based drugs .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
